![molecular formula C16H24Cl3N3O3 B8791226 Bendamustine hydrochloride monohydrate CAS No. 1374784-02-7](/img/structure/B8791226.png)
Bendamustine hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bendamustine hydrochloride monohydrate is a useful research compound. Its molecular formula is C16H24Cl3N3O3 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Clinical Applications
Bendamustine hydrochloride monohydrate is primarily indicated for:
- Chronic Lymphocytic Leukemia (CLL) : Approved for first-line treatment in patients unsuitable for fludarabine combination therapy.
- Non-Hodgkin Lymphoma (NHL) : Used as monotherapy in patients who have progressed after rituximab therapy.
- Multiple Myeloma : Indicated in combination with prednisone for patients over 65 years who are not candidates for autologous stem cell transplantation .
Table 1: Indications and Dosage
Condition | Indication Details | Dosage |
---|---|---|
Chronic Lymphocytic Leukemia | First-line treatment for specific patient groups | 100 mg/m² IV on Days 1 and 2 of a 28-day cycle |
Indolent B-cell Non-Hodgkin Lymphoma | Monotherapy after rituximab failure | 120 mg/m² IV on Days 1 and 2 of a 28-day cycle |
Multiple Myeloma | In combination with prednisone for older patients | 120 mg/m² IV on Days 1 and 2 of a 28-day cycle |
Efficacy Studies
Numerous clinical trials have demonstrated the efficacy of this compound:
- A pivotal study showed a significant improvement in overall response rates in CLL patients compared to chlorambucil, although no significant differences in overall survival were noted .
- In NHL studies, bendamustine resulted in an overall response rate of approximately 75% among patients who had failed prior therapies .
Case Study Example
In a clinical trial involving 153 CLL patients, those treated with bendamustine showed a progression-free survival advantage over traditional therapies. Adverse effects included severe myelosuppression (Grade 3-4) reported in 98% of cases, emphasizing the need for careful monitoring during treatment .
Safety Profile
The safety profile of this compound indicates common adverse reactions such as:
- Myelosuppression : High incidence of hematological toxicity necessitating blood transfusions.
- Gastrointestinal Effects : Nausea (10.9%) and fatigue (8.2%) were frequently reported post-infusion .
Table 2: Adverse Reactions
Adverse Reaction | Incidence (%) |
---|---|
Nausea | 10.9 |
Fatigue | 8.2 |
Myelosuppression | 98 (Grade 3-4) |
Pyrexia | 1.2 |
Properties
CAS No. |
1374784-02-7 |
---|---|
Molecular Formula |
C16H24Cl3N3O3 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O2.ClH.H2O/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23;;/h5-6,11H,2-4,7-10H2,1H3,(H,22,23);1H;1H2 |
InChI Key |
TWBJYCLUHINEDN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O.O.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.